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Compound of Interest

Compound Name: nikA protein

Cat. No.: B1180210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Escherichia coli NikA protein with other

significant nickel-binding proteins. The information presented is curated from experimental data

to offer an objective analysis of their structure, function, and nickel-binding characteristics,

aiding in research and the development of novel therapeutics targeting bacterial nickel

metabolism.

Overview of Nickel Homeostasis and its Importance
Nickel is an essential cofactor for a variety of microbial enzymes, playing a critical role in

pathogenesis and metabolism.[1] Consequently, bacteria have evolved sophisticated systems

to acquire, traffic, and regulate intracellular nickel concentrations. Periplasmic binding proteins,

such as NikA, are often the initial point of contact for nickel uptake, making them attractive

targets for antimicrobial strategies. Understanding the diversity and specific mechanisms of

these proteins is crucial for the development of targeted inhibitors.

Comparative Analysis of Nickel-Binding Proteins
This section provides a quantitative comparison of NikA with other well-characterized nickel-

binding proteins from different families and bacterial species. The data highlights the diversity

in their affinities, stoichiometries, and structural folds.
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Protein Organism
Family/Clas
s

Ni(II)
Dissociatio
n Constant
(Kd)

Stoichiomet
ry
(Ni:Protein)

PDB ID

NikA
Escherichia

coli

ABC

Transporter

Substrate-

Binding

Protein

< 0.1 µM to

~10 µM[2][3]

[4]

1:1[2][3]

1UIU, 1UIV,

2NOO,

4I8C[4][5][6]

NikA (Heme-

bound)

Escherichia

coli

ABC

Transporter

Substrate-

Binding

Protein

~0.5 µM (for

heme)[7]
- -

NixA
Helicobacter

pylori

NiCoT Family

Transporter
11.3 nM[8]

Not

applicable

(transporter)

-

UreE
Helicobacter

pylori

Urease

Accessory

Protein

(Chaperone)

0.15 µM[9] 1:2 (dimer)[8] -

HspA
Helicobacter

pylori

Heat Shock

Protein
1.8 µM[8] 2:1[8] -

HypB
Helicobacter

pylori

Hydrogenase

Maturation

Protein

Micromolar

range[10]
1:1[10] -

NikA (Opp5A)
Staphylococc

us aureus

ABC

Transporter

Substrate-

Binding

Protein

Not explicitly

determined
- -

CntA

(Opp1A)

Staphylococc

us aureus

ABC

Transporter

Not explicitly

determined

- -
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Substrate-

Binding

Protein

Note: The reported Kd values for NikA vary significantly across different studies, which may be

attributed to different experimental conditions and the specific nickel species being tested (e.g.,

free Ni(II) vs. Ni-(L-His)2 complex).

Structural and Functional Insights
NikA: A Periplasmic Nickel Scavenger
NikA is the periplasmic solute-binding protein component of the NikABCDE ATP-binding

cassette (ABC) transporter system in E. coli.[11] Its primary role is to bind nickel in the

periplasm and deliver it to the transmembrane permease complex (NikBC).[11] Structurally,

NikA adopts a typical periplasmic binding protein fold with two domains connected by a hinge

region.[4] Upon nickel binding, these domains undergo a conformational change, enclosing the

ligand.[12] Interestingly, studies have revealed that NikA possesses two distinct nickel-binding

sites and can also bind heme, suggesting a potential dual role in nickel and heme trafficking.[5]

[7]

Alternative Nickel-Binding Strategies
The Nickel/Cobalt Transporter (NiCoT) family, to which H. pylori NixA belongs, represents a

different class of nickel transporters.[13] These are single-component secondary transporters

that utilize the proton motive force to drive nickel uptake.[13] They are characterized by the

presence of multiple transmembrane segments.[13]

Proteins like UreE, HspA, and HypB in H. pylori are not directly involved in the initial uptake of

nickel from the periplasm but play crucial roles in intracellular nickel trafficking and insertion

into metalloenzymes like urease and hydrogenase.[8][9][10] These proteins, often referred to

as nickel chaperones, bind nickel with varying affinities and deliver it to its final destination. For

instance, the UreE dimer binds a single nickel ion, highlighting a distinct stoichiometry

compared to NikA.[8]
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Experimental Protocols for Characterizing Nickel-
Binding Proteins
Accurate characterization of metal-binding properties is fundamental to understanding the

function of these proteins. Below are outlines of key experimental methodologies.

Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand

(nickel) to a macromolecule (protein). This allows for the determination of the binding affinity

(Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event in a single

experiment.[14]

Methodology:

Sample Preparation: The protein solution is placed in the sample cell, and the nickel solution

is loaded into the titration syringe. It is critical that both solutions are in identical, well-

degassed buffers to minimize heats of dilution.[14]

Titration: A series of small injections of the nickel solution are made into the protein solution.

Data Acquisition: The heat change after each injection is measured and plotted against the

molar ratio of nickel to protein.

Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to extract

the thermodynamic parameters.[15]

Fluorescence Quenching Assay
Principle: The intrinsic fluorescence of a protein, primarily from tryptophan residues, can be

quenched upon the binding of a metal ion like nickel. The extent of quenching is proportional to

the amount of nickel bound, allowing for the determination of binding affinity.[16]

Methodology:

Protein Excitation: The protein solution is excited at a wavelength of ~280-295 nm.
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Emission Spectrum: The fluorescence emission spectrum is recorded (typically ~300-400

nm).

Titration: Aliquots of a concentrated nickel solution are added to the protein solution.

Fluorescence Measurement: The fluorescence intensity at the emission maximum is

recorded after each addition.

Data Analysis: The change in fluorescence intensity is plotted against the nickel

concentration and fitted to a binding equation to determine the Kd.[17]

Equilibrium Dialysis
Principle: This technique separates a protein solution from a buffer containing the ligand

(nickel) by a semi-permeable membrane that allows the passage of the small ligand but not the

large protein. At equilibrium, the concentration of free ligand is the same on both sides of the

membrane, allowing for the calculation of bound and free ligand concentrations.[18]

Methodology:

Setup: The protein solution is placed in a dialysis bag or chamber, which is then immersed in

a larger volume of buffer containing a known concentration of nickel.

Equilibration: The system is allowed to reach equilibrium, which can take several hours.[18]

Concentration Measurement: The concentration of nickel in the buffer outside the dialysis

bag (representing the free nickel concentration) and inside the bag (representing the total

nickel concentration) is measured using techniques like atomic absorption spectroscopy or

inductively coupled plasma mass spectrometry.

Calculation: The concentration of bound nickel is determined by subtracting the free nickel

concentration from the total nickel concentration. These values are then used to determine

the binding affinity.

Signaling Pathways and Regulatory Networks
The uptake and utilization of nickel are tightly regulated to ensure sufficient supply while

avoiding toxicity.
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Regulation of the nik Operon
In E. coli, the expression of the nikABCDE operon is under the control of the nickel-responsive

repressor NikR. When intracellular nickel levels are high, NikR binds to the operator region of

the nik operon, repressing transcription. Conversely, under low nickel conditions, NikR does not

bind, and the operon is expressed, leading to the synthesis of the NikA protein and the rest of

the transport machinery.

Periplasm Cytoplasm

High [Ni²⁺] NikR-Ni²⁺
(Active Repressor)

Enters cell

Low [Ni²⁺] NikR
(Inactive)

nikABCDE operon

Represses

Allows Transcription
NikA Protein

Transcription &
Translation

Click to download full resolution via product page

Caption: Regulation of the E. coli nik operon by nickel concentrations.

NikA's Role in Bacterial Chemotaxis
Besides its role in nickel transport, NikA has been implicated in the bacterial chemotaxis

signaling pathway. It is thought to act as a chemoreceptor, detecting high, potentially toxic,

concentrations of nickel in the periplasm and initiating a repellent response. This signal is

transduced through a series of cytoplasmic signaling proteins, ultimately influencing the

direction of flagellar rotation and causing the bacterium to move away from the high nickel

environment.
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Caption: Simplified bacterial chemotaxis pathway in response to high nickel.
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Experimental Workflow for Comparative Analysis
A systematic approach is required for the direct comparison of different nickel-binding proteins.

The following workflow outlines a standard procedure.
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Caption: Workflow for comparing nickel-binding proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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